N-(4-Fluorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrochloride is a synthetic organic compound categorized within the class of substituted phenethylamines. This compound features a fluorobenzyl group and a methoxyphenyl group, making it structurally significant for various scientific applications. The compound is recognized under the Chemical Abstracts Service (CAS) number 1609395-79-0, which facilitates its identification in chemical databases.
The compound can be sourced from various chemical suppliers and databases, such as PubChem and CAS Common Chemistry. It is classified as a controlled substance in several jurisdictions due to its structural similarities to psychoactive compounds, which raises concerns regarding its potential for misuse.
The synthesis of N-(4-Fluorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrochloride typically involves multiple steps:
This multi-step synthesis requires careful control of reaction conditions, including temperature and reaction time, to ensure high yields and purity of the final product.
The molecular formula of N-(4-Fluorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrochloride is . Its structural representation can be visualized as follows:
The InChI representation for this compound is:
N-(4-Fluorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrochloride can participate in various chemical reactions due to its functional groups:
These reactions are essential for exploring the compound's reactivity profile and potential modifications for research purposes.
The mechanism of action for N-(4-Fluorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrochloride primarily involves its interaction with neurotransmitter receptors in the central nervous system. As a substituted phenethylamine, it may exhibit affinity for serotonin receptors and dopamine transporters. This interaction can lead to alterations in mood, perception, and cognition.
N-(4-Fluorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrochloride exhibits several notable physical and chemical properties:
These properties are critical for understanding how the compound behaves under different conditions and its suitability for various applications.
N-(4-Fluorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrochloride has several applications in scientific research:
The compound’s systematic IUPAC name is N-(4-fluorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrochloride, reflecting its molecular architecture with precise locant assignments. Key components include:
Table 1: Nomenclature and Molecular Identity
Property | Value |
---|---|
IUPAC Name | N-(4-fluorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrochloride |
CAS Registry Number | 1185294-42-1 |
Molecular Formula | C₁₆H₁₉ClFNO |
Molecular Weight | 295.78 g/mol |
SMILES Notation | COC1=CC=C(C=C1)CCNCC2=CC=C(C=C2)F.Cl |
Canonical SMILES | C1=CC(=CC=C1CCNCC2=CC=C(C=C2)F)OC.[H]Cl |
Alternative designations include "4'-methoxy-4-fluorophenethylaminomethylbenzene hydrochloride" and supplier codes like CH4424851630 (Sigma-Aldrich) or CS-0442044 (ChemScene) [6] [9].
This molecule belongs to two overlapping bioactive classes:
The hydrochloride salt formation (observed in all commercial samples) improves crystallinity, shelf stability, and solubility in polar solvents. Solid-state characterization confirms its ionic structure via FTIR (amine hydrochloride peaks ~2500-2800 cm⁻¹) [9].
Positional isomerism profoundly impacts this compound’s physicochemical behavior. Key comparisons include:
Table 2: Positional Isomerism in Fluoro/Methoxy Analogues
Isomer Structure | CAS Number | Molecular Formula | Key Distinction |
---|---|---|---|
N-(4-Fluorobenzyl)-2-(3-methoxyphenyl)ethanamine | 355382-51-3 | C₁₆H₁₈FNO | Meta-methoxy: Altered electronic profile |
N-(4-Fluorobenzyl)-2-(2-methoxyphenyl)ethanamine | Not available | C₁₆H₁₈FNO | Ortho-methoxy: Steric hindrance |
2-Fluoro-1-(3-fluoro-4-methoxyphenyl)ethanamine | 1550852-52-2 | C₉H₁₁F₂NO | Fluoro-ethanamine backbone |
(R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine HCl | 1332588-07-4 | C₉H₁₂ClFNO | Chiral center + ortho-fluorine |
This compound emerged post-2010 amid growing interest in dual-substituted aromatic amines for CNS research. Key milestones:
The compound remains a subject of ongoing research in structure-activity relationship (SAR) studies of fluorinated psychoactive phenethylamines, though clinical applications are not documented.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7